molecular formula C9H9FO4 B2626384 3-Fluoro-2,4-dimethoxybenzoic acid CAS No. 1018451-10-9

3-Fluoro-2,4-dimethoxybenzoic acid

Cat. No.: B2626384
CAS No.: 1018451-10-9
M. Wt: 200.165
InChI Key: YDGFFRLWOROFMN-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 3-position and methoxy groups at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethoxybenzoic acid typically involves the introduction of fluorine and methoxy groups onto a benzoic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The scalability of these methods allows for the bulk manufacturing of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4-dimethoxybenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Fluoro-2,4-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological processes, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 2,4-Dimethoxybenzoic acid

Comparison: 3-Fluoro-2,4-dimethoxybenzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly affect its chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGFFRLWOROFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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